![molecular formula C17H16N2O4S B2698224 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1105223-81-1](/img/structure/B2698224.png)
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
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Description
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as MTOX, is a chemical compound that has gained significant attention in the field of scientific research. MTOX is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Scientific Research Applications
- 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (abbreviated as PTOM) has been investigated as a catalyst for the controlled polymerization of methyl methacrylate (MMA) . It demonstrates high activity (up to 6400 h⁻¹ turnover frequency) and efficient initiation, resulting in polymers with ultrahigh molecular weights (Mn up to 790 kg mol⁻¹) and narrow molecular weight distributions (Đ = 1.15).
- Researchers have explored the controlled hydroxylation of terpenoid compounds using PTOM. By selectively hydroxylating specific positions, plants can enhance their chemical defense mechanisms without toxic effects . This application has implications for sustainable agriculture and natural pest control.
Polymerization Catalyst
Plant Defense Enhancement
properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-3-5-13(6-4-12)17-18-16(23-19-17)11-24(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXHVMNUDWUJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole |
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